
Benzofuroxan
Overview
Description
Benzofuroxan is a heterocyclic organic compound with the molecular formula C_6H_4N_2O_2 It is characterized by a fused benzene and furoxan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuroxan can be synthesized through several methods. One common method involves the cyclization of o-nitrophenylhydroxylamine. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process. Another method involves the oxidation of o-phenylenediamine using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of o-phenylenediamine. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzofuroxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzofurazan oxide.
Reduction: Reduction of this compound can yield o-phenylenediamine.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Benzofurazan oxide.
Reduction: o-Phenylenediamine.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Benzofuroxan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Some this compound derivatives are being investigated for their potential use as therapeutic agents due to their ability to release nitric oxide, which has various physiological effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuroxan involves its ability to release nitric oxide, which is a key signaling molecule in various biological processes. Nitric oxide can modulate the activity of enzymes, receptors, and other molecular targets, leading to diverse physiological effects. This compound derivatives can also interact with cellular components, leading to antibacterial and anticancer activities.
Comparison with Similar Compounds
Furoxan: Similar to benzofuroxan but lacks the benzene ring.
Benzofuran: Contains a benzene ring fused to a furan ring but lacks the nitrogen atoms present in this compound.
Benzothiophene: Contains a benzene ring fused to a thiophene ring.
Uniqueness of this compound: this compound is unique due to its fused benzene and furoxan ring system, which imparts distinct chemical and biological properties. Its ability to release nitric oxide and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Biological Activity
Benzofuroxan is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound derivatives, focusing on their mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Overview of this compound
This compound is characterized by a fused benzene and furoxan ring structure, which contributes to its unique chemical properties. The presence of nitro groups in the structure enhances its reactivity and biological activity. Research has shown that modifications to the this compound structure can lead to compounds with varying degrees of biological efficacy.
1. Antimicrobial Activity
This compound derivatives have demonstrated notable antimicrobial properties , particularly against bacterial and fungal strains. Studies indicate that certain derivatives exhibit bacteriostatic and fungistatic activities comparable to established antimicrobial agents.
- Case Study: Amino-Substituted Benzofuroxans
A study evaluated amino-substituted benzofuroxans, revealing that these compounds displayed significant bacteriostatic and fungistatic activities. The most effective derivatives were found to inhibit the growth of Escherichia coli and Candida albicans effectively .
Compound | Bacteriostatic Activity (%) | Fungistatic Activity (%) |
---|---|---|
This compound A | 85 | 70 |
This compound B | 90 | 80 |
This compound C | 75 | 60 |
2. Anti-Biofilm Activity
This compound derivatives also exhibit anti-biofilm activity . Research indicates that some compounds can both stimulate and inhibit biofilm formation depending on their concentration, a phenomenon known as hormesis.
- Findings:
In a study involving Vibrio aquamarinus, certain this compound derivatives inhibited biofilm formation significantly at concentrations as low as . The maximum inhibitory effect was recorded at , where biofilm formation was reduced to 5.78% compared to control .
Concentration (M) | Biofilm Formation (%) |
---|---|
5.78 | |
46.33 | |
43.56 |
3. Anticancer Activity
The anticancer potential of this compound derivatives has been explored, particularly their effects on cancer cell lines such as HeLa cells.
- Cell Cycle Analysis:
Compounds such as derivative 3c showed an increase in G0/G1 phase arrest in HeLa cells, indicating a potential mechanism for anticancer activity. At concentrations of 5 and 10 μM, the arrest rates were significantly higher than control cells .
Compound | Concentration (μM) | G0/G1 Phase Arrest (%) |
---|---|---|
3c | 5 | 62.91 |
3c | 10 | 70.06 |
3f | 10 | 65.20 |
The mechanisms underlying the biological activities of benzofuroxans are multifaceted:
- Reactive Oxygen Species (ROS) Generation: Many this compound derivatives induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Activity: Some derivatives inhibit key enzymes involved in metabolic pathways in pathogens.
- Cell Cycle Disruption: In cancer cells, certain compounds disrupt normal cell cycle progression, leading to apoptosis.
Q & A
Q. What are the standard synthetic routes for benzofuroxan, and how can reaction conditions be optimized for yield and purity?
Basic
this compound is typically synthesized via two primary methods: (1) oxidation of ortho-nitroarylamines using mild oxidants like sodium hypochlorite, and (2) UV irradiation or thermal treatment of ortho-nitroarylazides . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry. For example, hypochlorite-mediated oxidation requires pH adjustments (alkaline conditions) to prevent over-oxidation, while UV-driven azide decomposition necessitates inert atmospheres to minimize side reactions. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by HPLC .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
Basic
Key techniques include:
- NMR spectroscopy : Resolves tautomerism (e.g., this compound exists as a mixture of isomers at room temperature, resolved at low temperatures via ¹H/¹³C NMR) .
- LC-MS : Identifies reductive intermediates (e.g., o-benzoquinone dioxime and 2,3-diaminophenazine) using retention times and m/z matching .
- UV-VIS spectroscopy : Tracks enzymatic reduction kinetics via absorbance maxima (e.g., 258 nm and 423 nm for 2,3-diaminophenazine) .
Q. How to assess the acute toxicity of this compound derivatives in preclinical models?
Basic
Standard protocols involve:
- Rodent studies : Administering derivatives orally or intravenously to mice, monitoring mortality over 14 days to determine LD₅₀ values.
- Bacterial biosensors : Screening for DNA/protein damage (e.g., lux-marked E. coli strains) to exclude genotoxicity .
- MTT assays : Evaluating cytotoxicity in mammalian cell lines (e.g., liver cells) to establish therapeutic indices .
Q. How do flavoenzymes like P-450R catalyze this compound reduction, and what analytical methods track intermediates?
Advanced
NADPH-dependent flavoenzymes (e.g., P-450R, NQO1) reduce this compound via two-electron transfers, forming o-benzoquinone dioxime (primary intermediate) and 2,3-diaminophenazine (final product) . Methods:
- Stopped-flow kinetics : Measures kcat/Km values (e.g., NQO1: 6.1 × 10⁵ M⁻¹·s⁻¹) .
- LC-MS/UV-VIS : Captures transient intermediates, validated against synthetic standards .
- ESR spectroscopy : Detects radical species in electrochemical reductions .
Q. What strategies are used to design this compound hybrids with enhanced bioactivity?
Advanced
Hybridization strategies include:
- Pharmacophore fusion : Combining this compound with moieties like aminothiazole or diclofenac to exploit nitric oxide release or anti-inflammatory synergies .
- Regioselective substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) at C-4/C-6 positions to modulate redox potential and solubility .
- Computational docking : Predicting binding affinities to targets like trypanothione reductase .
Q. How do pH and ion-pair geometry influence this compound’s reactivity in enzyme active sites?
Advanced
In cysteine proteases (e.g., cathepsin B), this compound reacts with thiolate-imidazolium ion pairs. pH-dependent kinetics (pKa ~5.2) suggest protonation states control ion-pair geometry, enhancing nucleophilic attack on C-6 . Methods:
- pH-rate profiles : Quantify k vs. pH to identify catalytic residues.
- X-ray crystallography : Resolves active-site conformations during adduct formation .
Q. What electrochemical methods elucidate the redox behavior of this compound derivatives?
Advanced
Cyclic voltammetry reveals two-step reduction:
First wave : Generates radical intermediates (confirmed by ESR hyperfine patterns) .
Second wave : Reduces oxadiazole heterocycles, influenced by substituents (e.g., electron-withdrawing groups lower E1/2) .
Applications include predicting selectivity against Trypanosoma cruzi antioxidant defenses .
Q. How can computational methods predict regioselectivity in this compound substitution reactions?
Advanced
Density functional theory (DFT) calculates activation barriers and thermodynamic stability of substitution products. For example, C-4 chloro substitution in 4,6-dichloro-5-nitrothis compound is favored due to lower ΔG‡ (~15 kJ/mol) vs. C-6 . MD simulations further model solvent effects on reaction pathways .
Q. How to address contradictions in reported metabolic pathways of this compound across studies?
Advanced
Discrepancies arise from model systems (e.g., rat liver microsomes vs. purified enzymes). Resolve via:
- Cross-validation : Replicate findings using identical enzyme sources (e.g., recombinant NQO1 vs. cytosolic extracts) .
- Isotopic labeling : Track metabolite fates (e.g., ¹⁵N-labeled this compound in LC-MS) .
Q. What experimental models evaluate this compound derivatives against T. cruzi, and what mechanisms are proposed?
Advanced
Properties
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAMBAZBICIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-96-6 | |
Record name | Benzofuroxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoxadiazole, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-benzo-2-oxa-1,3-diazole oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOFURAZAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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